molecular formula C18H20ClN3O2S2 B2363307 3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034374-76-8

3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2363307
CAS RN: 2034374-76-8
M. Wt: 409.95
InChI Key: BAZSCXDKRVJYGP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20ClN3O2S2 and its molecular weight is 409.95. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives have been extensively studied for their anticancer properties. Research has shown that mixed-ligand copper(II)-sulfonamide complexes exhibit significant DNA binding, cleavage, and genotoxicity, alongside potent anticancer activity against various cellular models, including yeast and human tumor cells. These complexes induce cell death mainly through apoptosis, with certain complexes demonstrating enhanced efficiency (González-Álvarez et al., 2013). Furthermore, novel sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity, showing promising results against human tumor liver cell lines, indicating their potential as therapeutic agents (Ghorab et al., 2015).

Antimicrobial Activity

Sulfonamide compounds have been identified with significant antibacterial and antifungal activities. A study synthesizing new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties revealed compounds with remarkable antimicrobial efficacy against various bacterial strains and yeast-like fungi, showcasing the potential of sulfonamide derivatives in combating microbial infections (Hassan, 2013).

Antiviral Activity

The exploration of sulfonamide derivatives for antiviral applications has led to the synthesis of compounds exhibiting inhibitory activities against viral targets. For instance, novel sulfonamide derivatives have been tested for their anti-HIV and antifungal properties, indicating the versatility of these compounds in addressing various viral infections alongside their antimicrobial potential (Zareef et al., 2007).

Chemical Synthesis and Mechanistic Studies

Sulfonamide derivatives serve as key intermediates and functional groups in organic synthesis, offering pathways to various heterocyclic and complex molecules. Studies have focused on the synthesis techniques and mechanisms underlying the formation of sulfonamide compounds, contributing to the broader understanding of their chemical properties and applications in drug development and other areas (Murthy et al., 2018).

properties

IUPAC Name

3-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S2/c1-12-15(19)6-4-8-17(12)26(23,24)20-9-10-22-14(3)18(13(2)21-22)16-7-5-11-25-16/h4-8,11,20H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSCXDKRVJYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide

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